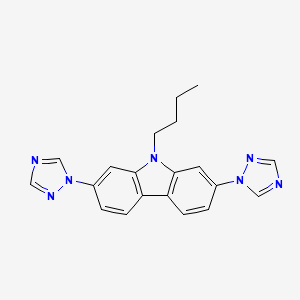
Methyl 3-(o-tolyl)isoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(o-tolyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(o-tolyl)isoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and production costs. The use of metal-free synthetic routes is also being explored to address environmental and economic concerns .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(o-tolyl)isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of methyl 3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(o-tolyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar structure but without the methyl and carboxylate groups.
Methyl 3-(p-tolyl)isoxazole-4-carboxylate: A positional isomer with the methyl group in the para position.
Methyl 3-(m-tolyl)isoxazole-4-carboxylate: Another positional isomer with the methyl group in the meta position.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different positions of the substituents .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 3-(2-methylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-10(7-16-13-11)12(14)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
OHXKZSFXLCIDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NOC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


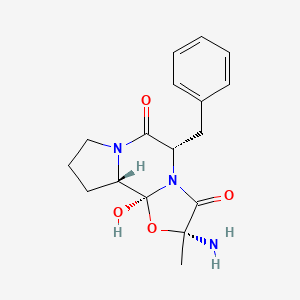
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
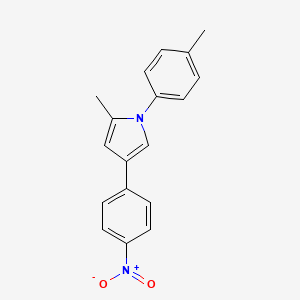
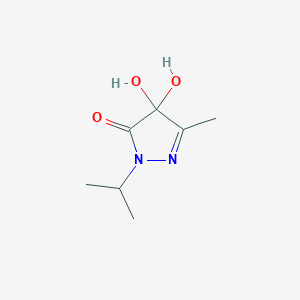
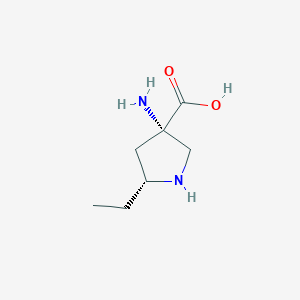
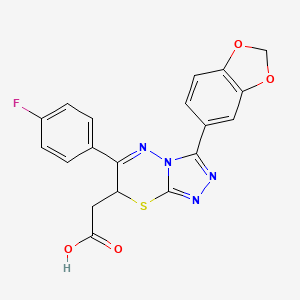

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
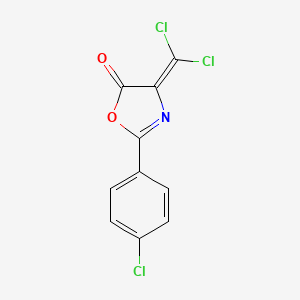
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
